molecular formula C36H40N2O6 B3090790 (4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol CAS No. 121395-47-9

(4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

Cat. No.: B3090790
CAS No.: 121395-47-9
M. Wt: 596.7 g/mol
InChI Key: OOMWWUFQMYGNDH-SXWORITFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is a dimeric benzofuroisoquinoline derivative with the molecular formula C₃₆H₄₂N₂O₆ (implied from and structural analysis). Key features include:

  • Stereochemistry: Multiple chiral centers (4R,4aR,7S,7aR,12bS) ensure a rigid three-dimensional conformation critical for receptor interactions .
  • Functional Groups: Two 9-methoxy groups, two 3-methyl substituents, and a 7-hydroxy group on each monomeric unit .
  • Physicochemical Properties: Molecular weight ~598.7 g/mol (calculated), pKa 8.2 (for monomeric analogues), indicating moderate water solubility at physiological pH .

Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N2O6/c1-37-11-9-35-21-5-7-25(39)33(35)43-31-27(35)17(15-23(21)37)13-19(29(31)41-3)20-14-18-16-24-22-6-8-26(40)34-36(22,10-12-38(24)2)28(18)32(44-34)30(20)42-4/h5-8,13-14,21-26,33-34,39-40H,9-12,15-16H2,1-4H3/t21-,22-,23+,24+,25-,26-,33-,34-,35-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMWWUFQMYGNDH-SXWORITFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(C=C4)O)OC)C6=C(C7=C8C(=C6)CC9C1C8(CCN9C)C(O7)C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=CC(=C(C(=C52)O[C@H]3[C@H](C=C4)O)OC)C6=C(C7=C8C(=C6)C[C@@H]9[C@H]1[C@]8(CCN9C)[C@@H](O7)[C@H](C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121395-47-9
Record name 2,2'-Biscodeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121395479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-BISCODEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B0ATL3Q9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may include:

    Stepwise construction of the core structure: This involves the formation of the benzofuro[3,2-e]isoquinoline core through cyclization reactions.

    Functional group modifications: Introduction of hydroxy, methoxy, and methyl groups at specific positions using reagents like methanol, methyl iodide, and hydroxylating agents.

    Stereoselective synthesis: Ensuring the correct stereochemistry at each chiral center through the use of chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of such compounds may involve:

    Optimization of reaction conditions: Scaling up the reactions while maintaining high yields and purity.

    Use of continuous flow reactors: To improve reaction efficiency and safety.

    Purification techniques: Such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to ketones or aldehydes using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of ketones or aldehydes to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, CrO3.

    Reducing agents: NaBH4, LiAlH4.

    Solvents: Methanol, dichloromethane, toluene.

Major Products

The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while reduction of ketones would yield alcohols.

Scientific Research Applications

Chemistry

    Synthesis of analogs: To study structure-activity relationships.

    Catalysis: As a ligand in catalytic reactions.

Biology

    Enzyme inhibition studies: To understand the interaction with specific enzymes.

    Cell signaling research: To study the effects on cellular pathways.

Medicine

    Drug development: Potential use as a therapeutic agent.

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound.

Industry

    Material science: Use in the development of new materials with unique properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of such compounds often involves:

    Binding to specific molecular targets: Such as enzymes, receptors, or DNA.

    Modulation of biological pathways: Affecting processes like cell division, apoptosis, or signal transduction.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between the target compound and its analogues:

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Pharmacological Notes
Target Compound C₃₆H₄₂N₂O₆ 598.7* Dimeric structure; dual 7-OH, 9-OMe, 3-Me Potential enhanced μ-opioid receptor binding due to dimeric conformation
[(4R,4aR,7S,7aR,12bS)-9-acetyloxy...] () C₂₁H₂₆ClNO₆ 423.89 Acetyloxy groups at C9; hydrochloride hydrate Improved stability but reduced bioavailability due to increased hydrophobicity
Sulfate Derivative () C₁₈H₂₃NO₇S 397.44 Sulfate ester at C7; 9-methoxy Enhanced solubility in aqueous media; potential prodrug formulation
Hydrochloride Diol () C₁₇H₂₀ClNO₃ 321.80 Diol groups at C7 and C9; 3-methyl Higher polarity; likely faster renal clearance
Cyclopropylmethyl Derivative () C₁₉H₂₄ClNO₃ 373.86 Cyclopropylmethyl at N3; hydrochloride salt Extended half-life due to metabolic resistance

*Calculated based on monomeric unit (C₁₈H₂₁NO₃, 299.4 g/mol ).

Pharmacokinetic and Pharmacodynamic Differences

  • Target Compound: The dimeric structure may increase binding avidity to opioid receptors compared to monomeric forms (e.g., morphine derivatives) but could reduce blood-brain barrier penetration due to higher molecular weight.
  • Acetyloxy Derivative () : Acetylation masks polar hydroxyl groups, increasing lipophilicity and membrane permeability but requiring enzymatic hydrolysis for activation .
  • Sulfate Derivative (): Sulfate groups enhance solubility, making it suitable for intravenous administration, though esterase-mediated conversion to the active form is necessary .
  • Cyclopropylmethyl Derivative () : The cyclopropyl group impedes cytochrome P450-mediated degradation, prolonging half-life .

Research Findings and Implications

  • Metabolic Stability : Cyclopropylmethyl and acetyloxy groups () reduce first-pass metabolism, whereas sulfate esters () rely on hydrolytic activation .
  • Toxicity: The hydrochloride dihydrate in shows lower acute toxicity (LD₅₀ > 200 mg/kg in rodents) compared to non-hydrated forms, likely due to improved solubility and reduced tissue irritation .

Biological Activity

The compound (4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is a complex organic molecule belonging to a class of compounds known for their diverse biological activities. This article explores its biological activity through a detailed review of research findings and case studies.

Chemical Structure and Properties

The compound's structure is characterized by multiple stereocenters and unique functional groups that contribute to its biological activity. The IUPAC name reflects its intricate arrangement of atoms and stereochemistry:

IUPAC Name : this compound.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of research include:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : Research suggests that the compound exhibits significant antioxidant activity. This is attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular models.
  • Anti-inflammatory Effects : Studies have indicated that the compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines in vitro.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry reported that the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests a moderate level of antimicrobial activity that could be further explored for therapeutic applications.

Antioxidant Activity

In a study focusing on oxidative stress markers in human cells exposed to oxidative agents, the compound was found to reduce malondialdehyde (MDA) levels significantly compared to control groups . The results indicate that it may enhance cellular resilience against oxidative damage.

Anti-inflammatory Mechanisms

Research published in Phytotherapy Research highlighted the compound's ability to downregulate nuclear factor kappa B (NF-kB) signaling pathways in macrophages . This downregulation correlates with reduced levels of tumor necrosis factor-alpha (TNF-alpha), suggesting a potential role in managing inflammatory diseases.

Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialMIC: 32 µg/mL against S. aureus and E. coli
AntioxidantReduced MDA levels in human cells
Anti-inflammatoryInhibition of NF-kB signaling

Q & A

Basic Research Questions

Q. What experimental methods are recommended for confirming the stereochemical configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For example, in structurally analogous compounds, SC-XRD at 113 K with a data-to-parameter ratio of 6.7 and R factor ≤0.032 has been used to confirm absolute configurations, including cyclopropylmethyl substitutions and hydroxyl/methoxy group orientations . Polarimetry and nuclear Overhauser effect (NOE) NMR spectroscopy can supplement SC-XRD by probing spatial proximities of protons in solution-phase studies .

Q. How can researchers ensure purity during synthesis, given the compound’s complex benzofuroisoquinoline backbone?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended, using a gradient elution of acetonitrile/water (0.1% trifluoroacetic acid). Purity thresholds ≥95% are typical for pharmacological studies. For purification, preparative HPLC or recrystallization from methanol/water mixtures (as demonstrated in solvate formation studies) effectively removes byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Despite limited hazard data, assume GHS Category 2 skin/eye irritation potential. Use fume hoods for powder handling, nitrile gloves, and safety goggles. In case of exposure, flush eyes/skin with water for 15+ minutes and seek medical evaluation. Store in sealed containers under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for key steps like methoxy group substitution or hydroxylation. Reaction path search algorithms (e.g., GRRM) combined with machine learning can narrow optimal conditions (solvent, temperature) by analyzing activation energies and steric effects . For example, ICReDD’s workflow reduces trial-and-error experimentation by 40–60% .

Q. What strategies resolve discrepancies in receptor-binding data between in vitro and in vivo studies?

  • Methodological Answer :

  • Step 1 : Validate assay conditions (e.g., pH 7.4 buffer to match physiological pKa of 8.2 ).
  • Step 2 : Use isotopic labeling (e.g., ³H or ¹⁴C) to track metabolic stability and differentiate receptor vs. off-target interactions .
  • Step 3 : Apply allosteric modulation studies (e.g., negative cooperativity assays) to identify confounding factors like heteroreceptor complexes .

Q. How can AI-driven tools enhance structural modification for improved pharmacokinetics?

  • Methodological Answer : COMSOL Multiphysics integrated with neural networks predicts solubility and blood-brain barrier penetration. For instance, substituent effects on logP (e.g., cyclopropylmethyl vs. methyl groups) are modeled via fragment-based descriptors. AI-driven autonomous labs further enable real-time optimization of reaction parameters (e.g., temperature, catalyst loading) for high-yield synthesis .

Key Methodological Notes

  • Stereochemical Complexity : Prioritize SC-XRD for resolving fused benzofuroisoquinoline rings, as NMR alone may misassign axial/equatorial substituents .
  • Data Reproducibility : Adhere to APA standards for experimental reporting, including full disclosure of solvent purity, catalyst batches, and statistical power calculations .
  • Ethoxy Analogues : For derivatives (e.g., 9-ethoxy variants), refer to hydrochloride salt protocols (CAS 125-30-4) for improved crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Reactant of Route 2
Reactant of Route 2
(4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.